molecular formula C11H18N2O3S B14894809 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide

3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B14894809
M. Wt: 258.34 g/mol
InChI Key: BFFJDCDMKQCOMQ-UHFFFAOYSA-N
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Description

3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethylisoxazole ring, followed by its functionalization to introduce the methylamino group. The final step involves the formation of the tetrahydrothiophene ring and its subsequent oxidation to yield the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide apart is its tetrahydrothiophene ring fused with the isoxazole moiety, providing a unique scaffold for chemical modifications and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Biological Activity

The compound 3-((((3,5-Dimethylisoxazol-4-yl)methyl)amino)methyl)tetrahydrothiophene 1,1-dioxide , often referred to by its chemical structure or CAS number, is a synthetic organic compound that has garnered attention in recent pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups:

  • Isoxazole Ring : The 3,5-dimethylisoxazole moiety is known for its diverse biological activities.
  • Tetrahydrothiophene : This component contributes to the compound's unique reactivity and potential interaction with biological targets.
  • Amine Group : The presence of an amino group enhances solubility and bioavailability.

Structural Formula

C12H16N2O2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Antitumor Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant antitumor properties. For instance, compounds similar to This compound have been shown to inhibit various cancer cell lines. A notable study demonstrated that isoxazole derivatives effectively inhibited the proliferation of breast cancer cells by targeting key signaling pathways such as EGFR and BRAF(V600E) .

Antiinflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that isoxazole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This effect was observed in vitro using macrophage cell lines treated with lipopolysaccharides (LPS), where the compound reduced the expression of TNF-alpha and IL-6 .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by this class of compounds. Research has shown that certain isoxazole derivatives possess significant antibacterial and antifungal properties. For example, compounds related to our target have demonstrated effectiveness against strains of Staphylococcus aureus and Candida albicans .

The mechanisms underlying the biological activity of This compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or inflammation.
  • Receptor Modulation : It could act as a modulator for receptors involved in pain and inflammation pathways.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antitumor Efficacy in Breast Cancer Cells

A recent study assessed the effects of a related isoxazole derivative on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Study 2: Anti-inflammatory Response in Macrophages

In another investigation, the compound was tested on RAW 264.7 macrophages exposed to LPS. The treatment resulted in a marked decrease in nitric oxide production and inflammatory cytokine release, suggesting its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Activity Against Fungal Strains

A series of experiments evaluated the antimicrobial efficacy of various isoxazole derivatives against common fungal pathogens. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Candida species, highlighting their potential use in antifungal therapies .

Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(1,1-dioxothiolan-3-yl)methanamine

InChI

InChI=1S/C11H18N2O3S/c1-8-11(9(2)16-13-8)6-12-5-10-3-4-17(14,15)7-10/h10,12H,3-7H2,1-2H3

InChI Key

BFFJDCDMKQCOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNCC2CCS(=O)(=O)C2

Origin of Product

United States

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